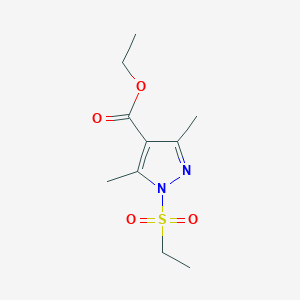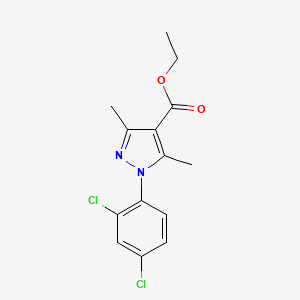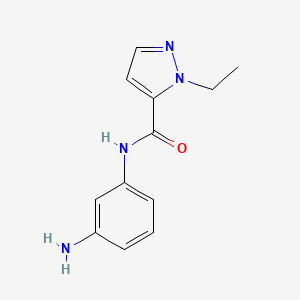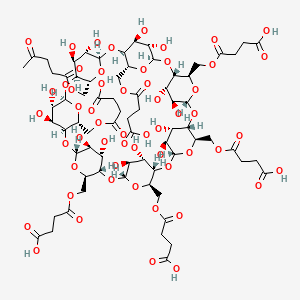![molecular formula C12H14ClN3 B3175519 2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine CAS No. 957483-10-2](/img/structure/B3175519.png)
2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine” are not well-documented. Organochlorine compounds, which this compound is a part of, are known to undergo a variety of reactions, including substitution and elimination reactions .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been utilized in various synthetic pathways, including the synthesis of heterocyclic compounds. For instance, Liming et al. (2003) described the synthesis of related pyrazole derivatives through reactions involving similar compounds (Liming, Xueshu, Zhiyuan, Xiao-peng, & Zhaojie, 2003). Such synthetic methods are pivotal in developing new pharmaceuticals and materials.
Structural Analysis
- The structural properties of similar compounds have been extensively analyzed. Thakar et al. (2015) investigated the Schiff base ligand derived from pyrazolone and thiazole, confirming the structure through X-ray diffraction. This highlights the importance of these compounds in structural chemistry and crystallography (Thakar, Friedrich, Joshi, & Maguire, 2015).
Chemical Reactivity
- Research by Chuang and Sharpless (2000) explored the reaction of related compounds with hydrazine monohydrate, leading to the formation of pyrazolidin-3-ones. This study is significant for understanding the reactivity and potential applications of pyrazole derivatives in various chemical reactions (Chuang & Sharpless, 2000).
Applications in Material Science
- Investigations into the thermal properties of complexes with azo-containing Schiff-base dyes involving similar pyrazole derivatives have been conducted. Al‐Hamdani et al. (2016) characterized these complexes, which is crucial for their potential use in material science and nanotechnology applications (Al‐Hamdani, Balkhi, Falah, & Shaker, 2016).
Biological Evaluations
- While the specific compound was not directly studied for biological activities, related pyrazole derivatives have been synthesized and evaluated for their potential as anticancer agents. Gomha, Salah, and Abdelhamid (2014) demonstrated the anti-cancer activity of some pyrazole derivatives, indicating a possible research direction for similar compounds (Gomha, Salah, & Abdelhamid, 2014).
Propiedades
IUPAC Name |
2-[1-(2-chlorophenyl)ethyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-8-7-12(14)16(15-8)9(2)10-5-3-4-6-11(10)13/h3-7,9H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXMAPWHMZXQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-4-[5-methyl-4-(3-morpholinopropyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine](/img/structure/B3175445.png)
![[1-(3-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B3175457.png)
![1-methyl-2-[(1E)-3-phenoxyprop-1-en-1-yl]pyrrolidine](/img/structure/B3175460.png)
![(R)-tert-butyl 2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylcarbaMate](/img/structure/B3175471.png)


![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3175505.png)
![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)
![(S)-1-(5-Methylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B3175526.png)


